1-(indolin-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2OS/c1-19-10-12-20(13-11-19)16-27-17-25(22-7-3-5-9-24(22)27)30-18-26(29)28-15-14-21-6-2-4-8-23(21)28/h2-13,17H,14-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWYGAQDTBLPOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(indolin-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone is a compound characterized by its complex indole structure, which is known for various biological activities. The compound's molecular formula is C26H24N2OS, and it has a molecular weight of 412.55 g/mol. This article delves into the biological activity of this compound, particularly focusing on its pharmacological properties, including anti-inflammatory, analgesic, and potential anticancer effects.
Anti-inflammatory and Analgesic Effects
Research indicates that compounds with similar indole structures exhibit significant anti-inflammatory and analgesic activities. For instance, derivatives of indole have been shown to inhibit the COX-2 enzyme, which plays a crucial role in inflammation pathways. A study highlighted that certain synthesized indole derivatives demonstrated strong anti-inflammatory effects, suggesting that 1-(indolin-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone may possess similar properties due to structural similarities .
Anticancer Potential
Indole derivatives have also been investigated for their anticancer properties. Studies have shown that compounds containing indole structures can induce apoptosis in cancer cells through various mechanisms. For example, research has demonstrated that thiazolidine derivatives can exhibit anticancer activity by inducing apoptosis in HeLa cells through both extrinsic and intrinsic pathways . Given the structural features of 1-(indolin-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone, it is plausible that it may also interact with cellular pathways involved in cancer progression.
Case Studies and Research Findings
The biological activity of 1-(indolin-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory responses (e.g., COX enzymes).
- Apoptosis Induction : The compound may induce programmed cell death in cancer cells through modulation of signaling pathways.
- Antimicrobial Activity : The structural features may allow interaction with bacterial cell membranes or essential proteins.
Scientific Research Applications
Case Studies
Several studies have documented the anticancer effects of indole-based compounds:
- A study highlighted the synthesis and evaluation of indole derivatives that demonstrated potent cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance their therapeutic potential .
- Another research focused on the use of indole derivatives as IDO inhibitors, showcasing their ability to restore immune function against tumors. This approach has implications for combination therapies in cancer treatment .
Antimicrobial Properties
Indole and indolin derivatives have also been explored for their antimicrobial activities. The thioether linkage in 1-(indolin-1-yl)-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)ethanone may contribute to enhanced interactions with microbial targets, leading to increased efficacy against resistant strains .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of indole derivatives. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Table: Summary of Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
